![molecular formula C13H18N2O B180551 N-(piperidin-2-ylmethyl)benzamide CAS No. 127722-73-0](/img/structure/B180551.png)
N-(piperidin-2-ylmethyl)benzamide
Overview
Description
“N-(piperidin-2-ylmethyl)benzamide” is a compound that belongs to the class of organic compounds known as benzamides . It is an important synthetic fragment for designing drugs . The compound is available for purchase from various chemical suppliers.
Synthesis Analysis
Piperidines, including “N-(piperidin-2-ylmethyl)benzamide”, are among the most important synthetic fragments for designing drugs . The synthesis of piperidine-containing compounds has been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
The molecular structure of “N-(piperidin-2-ylmethyl)benzamide” includes a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular weight of the compound is 218.3 .
Chemical Reactions Analysis
Piperidines, including “N-(piperidin-2-ylmethyl)benzamide”, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .
Physical And Chemical Properties Analysis
“N-(piperidin-2-ylmethyl)benzamide” is a powder with a melting point of 100-101 degrees Celsius . The compound’s IUPAC name is N-(2-piperidinylmethyl)benzamide .
Scientific Research Applications
Medicinal Chemistry
Piperidine derivatives are crucial building blocks in medicinal chemistry for drug construction due to their diverse biological activities . N-(piperidin-2-ylmethyl)benzamide, as a piperidine derivative, may be involved in the synthesis of various pharmacologically active agents.
Cancer Research
Some N-(piperidin-4-yl) benzamide compounds have been investigated for their effects against cancer cells . The presence of certain functional groups can increase cytotoxicity, suggesting that N-(piperidin-2-ylmethyl)benzamide could be a precursor or a candidate for cancer treatment research.
Synthesis of Novel Compounds
The compound can serve as an intermediate in the synthesis of novel benzamide derivatives with potential therapeutic applications .
Structure-Activity Relationship Studies
N-(piperidin-2-ylmethyl)benzamide can be used in structure-activity relationship (SAR) studies to understand how its structural changes can affect biological activity .
Future Directions
Piperidines, including “N-(piperidin-2-ylmethyl)benzamide”, play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is potential for future research and development in this area.
Mechanism of Action
Target of Action
N-(piperidin-2-ylmethyl)benzamide is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine-containing compounds are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
It is known that piperidine derivatives have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents . For instance, a series of N-(piperidine-4-yl) benzamide compounds were synthesized and investigated for their effect against cancer cells . The structure-activity relationship showed that the presence of halogen, carboxyl, nitro, or methyl groups on ring B increased the cytotoxicity of the Piperidine derivatives .
Biochemical Pathways
Piperidine derivatives have been found to have good biological potential and inhibitory activity . For instance, compounds 10b and 10j induced the expression of HIF-1α protein and downstream target gene p21, and upregulated the expression of cleaved caspase-3 to promote tumor cells apoptosis .
Pharmacokinetics
The compound’s molecular formula is c13h18n2o , which may provide some insights into its potential pharmacokinetic properties.
Result of Action
It is known that piperidine derivatives have been found to have good biological potential and inhibitory activity . For instance, compounds 10b and 10j induced the expression of HIF-1α protein and downstream target gene p21, and upregulated the expression of cleaved caspase-3 to promote tumor cells apoptosis .
Action Environment
It is known that the synthesis of piperidine-containing compounds has long been widespread , suggesting that these compounds may be stable under a variety of environmental conditions.
properties
IUPAC Name |
N-(piperidin-2-ylmethyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c16-13(11-6-2-1-3-7-11)15-10-12-8-4-5-9-14-12/h1-3,6-7,12,14H,4-5,8-10H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDZPECTECONTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CNC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(piperidin-2-ylmethyl)benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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